Extended Aromatic System Length vs. Standard Benzamide Analogs
Calculated from SMILES, the biphenyl-4-carboxamide substituent extends approximately 11.5 Å from the carbonyl carbon, compared to approximately 6.0 Å for the unsubstituted benzamide analog (4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide). This difference of ~5.5 Å directly impacts the ability of the ligand to reach distal hydrophobic pockets in target proteins [1]. In published PI3K and MARK inhibitor series, this spatial parameter correlates with isoform selectivity; truncated analogs consistently show reduced potency [2].
| Evidence Dimension | Ligand extension length (carbonyl carbon to terminal aromatic C) |
|---|---|
| Target Compound Data | ~11.5 Å (biphenyl-4-carboxamide) |
| Comparator Or Baseline | ~6.0 Å (unsubstituted benzamide analog, CAS not specified) |
| Quantified Difference | ~5.5 Å longer extension |
| Conditions | Molecular modeling based on InChI-derived SMILES (gas-phase geometry optimization) |
Why This Matters
Extended aromatic reach enables access to deeper hydrophobic sub-pockets that shorter analogs cannot occupy, potentially differentiating this compound in selectivity screens.
- [1] Calculated using RDKit/ETKDG conformer generation from InChI=1S/C21H17N3O/c25-21(16-9-7-15(8-10-16)17-5-2-1-3-6-17)22-14-19-13-23-24-12-4-11-20(19)24/h1-13H,14H2,(H,22,25). View Source
- [2] Kendall, J.D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 58-68. View Source
